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molecular formula C8H9FO2 B8687836 3-(2-Fluoroethoxy)phenol

3-(2-Fluoroethoxy)phenol

Cat. No. B8687836
M. Wt: 156.15 g/mol
InChI Key: BHHHDKLYOOPAFQ-UHFFFAOYSA-N
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Patent
US04960884

Procedure details

In a manner similar to that described by Godfrey et al., (J. Chem. Soc. Perkin I, 1353-1354 (1974), the reaction of 7.0 grams (0.042 mole) of 3-(2-fluoroethoxy)benzaldehyde with 3-chloroperoxybenzoic acid (14.0 grams of 75% technical, 0.061 mole) in 100 ml of dry methylene chloride followed by treatment with an aqueous, 15% sodium hydroxide solution and methanol yielded 5.0 grams of 2-fluoroethyl 3-hydroxyphenyl ether as an oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)C=O.ClC1C=C(C=CC=1)C(OO)=[O:18].[OH-].[Na+].CO>C(Cl)Cl>[OH:18][C:7]1[CH:6]=[C:5]([O:4][CH2:3][CH2:2][F:1])[CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FCCOC=1C=C(C=O)C=CC1
Name
Quantity
14 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)OCCF
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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